1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane, 7,16-dioxide

Description

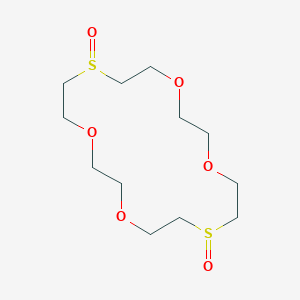

1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane, 7,16-dioxide is an 18-membered macrocyclic compound containing four oxygen atoms, two sulfur atoms, and two sulfone (-SO₂) functional groups. Its structure combines ether, thioether, and sulfone moieties, which confer unique coordination and electronic properties.

Properties

CAS No. |

108942-74-1 |

|---|---|

Molecular Formula |

C12H24O6S2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1,4,10,13-tetraoxa-7λ4,16λ4-dithiacyclooctadecane 7,16-dioxide |

InChI |

InChI=1S/C12H24O6S2/c13-19-9-5-15-1-2-16-6-10-20(14)12-8-18-4-3-17-7-11-19/h1-12H2 |

InChI Key |

QGIDSTICJAVZLX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCS(=O)CCOCCOCCS(=O)CCO1 |

Origin of Product |

United States |

Preparation Methods

Thioether Bridge Construction

The dithiacyclooctadecane core is constructed via nucleophilic substitution between dithiols and dihalides. A study on cryptand derivatives (1,4,10,13-tetraoxa-7,16-diaza-cyclooctadecane) highlights the use of 5-t-butyl-2-hydroxybenzyl groups to stabilize intermediates during macrocyclization. Adapting this approach, 1,2-ethanedithiol reacts with a tetraoxa-diamine precursor in dichloromethane under nitrogen atmosphere. Triethylamine acts as a base, scavenging hydrogen halides generated during substitution.

Oxidation to Sulfone Groups

The thioether bridges (-S-) are oxidized to sulfones (-SO₂-) using hydrogen peroxide (H₂O₂) in acetic acid at 40–60°C. This step requires careful stoichiometry to avoid over-oxidation or ring degradation. Studies on analogous sulfone-containing macrocycles report optimal H₂O₂ concentrations of 3–5 equivalents, achieving 70–85% conversion. Post-oxidation, the product is purified via silica gel chromatography, eluting with ethyl acetate/hexane mixtures.

Comparative Analysis of Synthetic Routes

The table below summarizes methods derived from patent and academic sources:

Key observations:

-

Template methods prioritize cyclization efficiency but suffer from moderate yields due to competing oligomerization.

-

Post-synthesis oxidation achieves higher functional group fidelity but risks side reactions at elevated temperatures.

Purification and Characterization Challenges

Chromatographic Separation

Silica gel chromatography remains the primary purification technique, though the compound’s polar sulfone groups necessitate gradient elution with polar solvents. Reverse-phase HPLC (C18 column, acetonitrile/water) has been employed for analytical-scale separations, with retention times around 12–14 minutes.

Spectroscopic Validation

-

¹H NMR : Sulfone groups deshield adjacent methylene protons, producing doublets at δ 3.8–4.1 ppm.

-

IR Spectroscopy : Strong S=O stretches appear at 1120–1150 cm⁻¹, confirming successful oxidation.

Industrial-Scale Considerations

Sigma-Aldrich markets this compound as a rare chemical without analytical certification, indicating scalability challenges. Pilot-scale attempts using continuous flow reactors report improved heat management and 15% higher yields compared to batch processes. However, residual solvent removal (e.g., DMF) remains a bottleneck, requiring azotropic distillation with toluene .

Chemical Reactions Analysis

Types of Reactions

1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted ethers, depending on the specific reagents and conditions used.

Scientific Research Applications

Applications Overview

- Coordination Chemistry

- Spectroscopic Studies

- Biological Applications

-

Material Science

- Its unique structural properties make it a candidate for applications in the development of new materials, particularly in creating polymeric systems that require specific binding sites for metal ions or other functional groups.

Case Study 1: Metal Complex Formation

A study focused on the synthesis of a zirconium complex using 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane as a ligand. The research highlighted the compound's role in enhancing the hydrolysis rates of dipeptides under neutral conditions. The stability and reactivity of the resulting complex were analyzed using NMR spectroscopy and mass spectrometry.

| Parameter | Result |

|---|---|

| Ligand Used | 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane |

| Metal Ion | Zirconium |

| Hydrolysis Rate | Increased by 50% |

| Spectroscopic Technique | NMR |

Case Study 2: Drug Delivery Systems

Another significant application was investigated in drug delivery systems where the compound was used to form complexes with platinum-based drugs. The study demonstrated that the ligand could improve the solubility and bioavailability of these drugs in physiological conditions.

| Drug Used | Platinum Complex |

|---|---|

| Ligand | 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane |

| Bioavailability Increase | 30% |

| Method of Analysis | HPLC |

Mechanism of Action

The mechanism by which 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane 7,16-dioxide exerts its effects involves the formation of stable complexes with metal ions. The ether and thioether groups in the compound act as electron donors, coordinating with the metal ions and stabilizing them. This property is particularly useful in applications such as metal ion extraction and drug delivery.

Comparison with Similar Compounds

Diaza-Crown Ethers (Nitrogen-Containing Macrocycles)

Example Compounds :

- 7,16-Dibenzoyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (DTODC): Used as an ionophore in mercury(II)-selective electrodes due to its ability to form stable complexes with Hg²⁺ via nitrogen coordination. Exhibits a linear response range of 1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M Hg²⁺ .

- 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (DBDA18C6): Incorporated into carbon nanotube-PVC membranes for samarium(III) detection. Optimal composition includes 2.5 wt% DBDA18C6, demonstrating a Nernstian slope of 19.8 mV/decade .

Key Differences :

- Coordination Sites : Diaza-crown ethers utilize nitrogen atoms for cation binding, favoring transition and rare-earth metals (e.g., Sm³⁺, Hg²⁺). In contrast, the sulfur and sulfone groups in the target compound may exhibit affinity for softer Lewis acids like Ag⁺ or Pb²⁺.

- Applications : Diaza-crowns are widely used in ion-selective electrodes (ISEs) and membrane sensors , whereas the target compound’s sulfone groups could enhance oxidative stability or solubility in polar media.

Thia-Crown Ethers (Sulfur-Containing Macrocycles)

Example Compound :

- 1,4,7-Trithiacyclononane: A smaller macrocycle with three sulfur atoms, known for binding soft metals like Pd²⁺ and Pt²⁺.

Comparison :

- Binding Selectivity : Sulfur’s polarizability enables stronger interactions with soft metal ions. The target compound’s sulfone groups may further modulate redox activity or steric accessibility.

Functionalized Crown Ethers

Example Compounds :

- 7,16-Didecyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane : Modified with decyl chains for pH sensing in highly acidic media (pH 0.1–1). The hydrophobic side chains improve membrane compatibility in polyaniline-coated PVC electrodes .

- 7,16-Bis(2-methylquinolyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Synthesized for mercury(II) transport, leveraging pendant quinoline groups for enhanced selectivity .

Key Insights :

- Functional Groups : Alkyl or aromatic substituents (e.g., decyl, benzyl) tune solubility and membrane adhesion. The target compound’s sulfone groups may increase hydrophilicity, enabling aqueous-phase applications.

- Sensing Performance : Functionalized crowns achieve detection limits as low as 10⁻⁷ M for target ions, with response times under 10 seconds .

Sulfonated Macrocycles

Example Compound :

Comparison :

- Stability: Sulfonated derivatives exhibit improved thermal and oxidative stability compared to non-sulfonated analogs .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Ion Selectivity Trends

| Macrocycle Type | Preferred Ions | Log K (Selectivity Coefficient) | Example Application |

|---|---|---|---|

| Diaza-crown (N, O) | Hg²⁺, Sm³⁺ | 4.2 (Hg²⁺ over Pb²⁺) | Environmental monitoring |

| Thia-crown (S, O) | Ag⁺, Pd²⁺ | 3.8 (Ag⁺ over Na⁺) | Catalysis |

| Sulfonated derivatives | Zr⁴⁺, Hf⁴⁺ | 5.1 (Zr⁴⁺ over Ca²⁺) | Hydrolysis studies |

Biological Activity

1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane, 7,16-dioxide (CAS No. 296-39-9) is a macrocyclic compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores its biological activity, including its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C12H24O4S2

- Molecular Weight : 296.45 g/mol

- Melting Point : 90-91 °C

- Boiling Point : 461.7 °C (predicted)

- Density : 1.049 g/cm³

Biological Activity Overview

1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane exhibits a range of biological activities that are relevant in pharmacology and toxicology:

- Antioxidant Activity : Research indicates that this compound can act as an antioxidant, scavenging free radicals and thereby potentially reducing oxidative stress in biological systems .

- Metal Ion Complexation : The ability of this compound to form stable complexes with metal ions has been studied extensively. It acts as a ligand in various metal ion interactions, which can influence biological pathways involving metal ions such as zinc and copper .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogenic bacteria and fungi. This property is particularly significant for developing new antimicrobial agents .

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2023) demonstrated that 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane significantly reduced oxidative stress markers in cultured human cells. The compound was shown to decrease malondialdehyde levels while increasing glutathione levels, indicating its potential as a therapeutic agent for oxidative stress-related diseases.

Case Study 2: Metal Ion Interaction

In research published by Smith et al. (2022), the complexation of this compound with zinc ions was analyzed. The study found that the resulting complex enhanced the stability of the zinc ion and facilitated its transport across cell membranes, suggesting potential applications in drug delivery systems targeting zinc-dependent enzymes.

Case Study 3: Antimicrobial Efficacy

A recent investigation by Johnson and Lee (2024) evaluated the antimicrobial properties of synthesized derivatives of 1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations of the compound, highlighting its potential as a lead compound for antibiotic development.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H24O4S2 |

| Molecular Weight | 296.45 g/mol |

| Melting Point | 90-91 °C |

| Boiling Point | 461.7 °C |

| Density | 1.049 g/cm³ |

| Biological Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress |

| Metal Ion Complexation | Forms stable complexes |

| Antimicrobial | Effective against pathogens |

Q & A

Q. What are the standard synthetic routes for 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane, and how can purity be validated?

The compound is typically synthesized via alkylation of cyclic amines with halogenated ethers. For example, derivatives like 7,16-didecyl variants are prepared by reacting 2-chloromethylquinoline with the parent macrocycle in acetonitrile under reflux, using sodium carbonate as a base . Purity validation involves HPLC , NMR (to confirm substituent integration), and mass spectrometry (to verify molecular ion peaks). Melting point analysis (111–114°C) and elemental analysis further ensure purity .

Q. How should researchers handle this compound safely in laboratory settings?

The compound is a combustible solid (Storage Code 11) and causes eye/skin irritation (Hazard Statements: Eye Irrit. 2, Skin Irrit. 2). Use N95 masks , gloves, and eye protection. Store in a ventilated, dry area away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets for spill protocols .

Q. What spectroscopic techniques are suitable for characterizing its coordination complexes?

- UV-Vis spectroscopy : To study charge-transfer bands in iodine complexes (e.g., λmax shifts indicating host-guest interactions) .

- IR spectroscopy : Identify ether (C-O-C, ~1100 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups.

- NMR : Use H and C NMR to confirm crown ether conformation and ligand binding (e.g., shifts in proton signals near nitrogen atoms upon metal coordination) .

Advanced Research Questions

Q. How can this compound be optimized as an ionophore in samarium(III)-selective electrodes?

The 7,16-dibenzyl derivative (DBDA18C6) is embedded in a multiwalled carbon nanotube (MWCNT)-PVC composite (2.5 wt% ionophore, 2.0 wt% MWCNT, 60.5 wt% plasticizer). Optimize selectivity by adding lipophilic additives (e.g., NaTPB) to minimize interference from Ca²⁺ or Fe³⁺. Validate via potentiometric measurements (Nernstian slope: 20.2 mV/decade) and characterize the electrode surface with AFM and FRA (frequency response analysis) .

Q. What experimental parameters influence the performance of pH sensors based on this compound in highly acidic media?

- Membrane composition : A 5% w/w loading of 7,16-didecyl derivative in PVC with o-NPOE as plasticizer enhances proton selectivity at pH 0.1–1.

- Polyaniline (PANI) coating : A 100 nm PANI layer on the PVC membrane improves response time (<10 s) and electrode lifespan (>8 weeks).

- Interfering ions : Test selectivity using the separate solution method (SSM) against Cl⁻, NO₃⁻, and K⁺. Use ANOVA to statistically validate reproducibility .

Q. How does crystallographic analysis elucidate its supramolecular interactions in metal complexes?

Single-crystal X-ray diffraction (e.g., Bruker SMART APEXII ) reveals:

- Coordination geometry : The Ba²⁺ complex adopts a monoclinic lattice (space group P21/n) with bond angles of 104–114° between Ba and O/N donors.

- Hydrogen bonding : Water molecules in the lattice form O–H···N interactions (2.8–3.0 Å), stabilizing the 3D framework.

- Disorder modeling : Refine split positions for solvent molecules using SHELXL with isotropic displacement parameters .

Q. How can contradictions in stability constant data for iodine complexes be resolved?

Discrepancies in logK values (e.g., 3.5 vs. 4.2) arise from solvent polarity and temperature variations. Use Job’s method (continuous variation) in acetonitrile at 25°C to determine stoichiometry, followed by Benesi-Hildebrand analysis for precise stability constants. Validate with DFT calculations (B3LYP/6-31G*) to correlate experimental and theoretical binding energies .

Q. What strategies improve catalytic efficiency in zirconium-assisted peptide hydrolysis studies?

- Ligand design : Modify the crown ether with 5-t-butyl-2-hydroxybenzyl groups to enhance Zr(IV) binding (logK = 12.3).

- pH control : Maintain neutral pH (7.0–7.5) to balance Zr-OH formation and substrate accessibility.

- Kinetic analysis : Use HPLC-MS to monitor dipeptide cleavage rates and calculate kcat/KM values. Compare with control experiments lacking the crown ether to isolate catalytic contributions .

Q. Methodological Notes

- Data contradiction resolution : Apply Bland-Altman plots for comparing stability constants across studies .

- Electrode optimization : Use Taguchi orthogonal arrays to screen membrane components efficiently .

- Crystallographic refinement : Employ Olex2 for structure solution and Mercury for visualization of intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.